molecular formula C21H21NO5 B2589356 (2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid CAS No. 779358-54-2

(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid

Cat. No.: B2589356
CAS No.: 779358-54-2
M. Wt: 367.401
InChI Key: FDEJQEIPNKRDKI-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid” is a chiral oxolane (tetrahydrofuran) derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and a carboxylic acid moiety. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s stereochemistry at the 2nd and 5th positions (2S,5R) is critical for its interactions in enantioselective synthesis or biological systems. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.40 g/mol .

This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for constructing complex molecules, particularly in solid-phase peptide synthesis (SPPS) or as a precursor for bioactive derivatives. Its oxolane core provides conformational rigidity, which can influence the pharmacokinetic properties of resulting compounds.

Properties

IUPAC Name

(2S,5R)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEJQEIPNKRDKI-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This can be achieved by reacting the protected amino compound with a suitable diol under acidic conditions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the amino compound are protected using Fmoc chloride.

    Efficient Cyclization: The cyclization reaction is optimized for high yield and purity.

    Scalable Carboxylation: The carboxylation step is carried out in large reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear compounds.

    Substitution: The compound can undergo substitution reactions at the amino group, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Linear amino acids or alcohols.

    Substitution Products: Various protected or functionalized amino acids.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy :
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis. The protection allows for selective reactions without side reactions affecting the amino group.

Applications :

  • Solid-phase peptide synthesis (SPPS) : The compound is utilized in SPPS to facilitate the sequential addition of amino acids to form peptides. This method is favored for its efficiency and the ability to automate the process.
Step Description
1Attach Fmoc-protected amino acid to resin
2Deprotect Fmoc group using a base (e.g., piperidine)
3Couple next Fmoc-protected amino acid
4Repeat deprotection and coupling until desired peptide length is achieved

Drug Development

Role in Medicinal Chemistry :
The compound's structural features make it valuable in the design of peptide-based drugs. Its ability to form stable interactions with biological targets enhances the efficacy of drug candidates.

Case Studies :

  • Researchers have explored derivatives of Fmoc-amino acids in the development of inhibitors targeting specific enzymes involved in cancer pathways. The incorporation of this compound into lead compounds has shown improved potency and selectivity.

Bioconjugation Techniques

Application in Biochemistry :
(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid is also used in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules.

Examples :

  • Antibody-drug conjugates (ADCs) : The compound can be utilized to link cytotoxic drugs to antibodies, enhancing targeted delivery systems for cancer treatment.

Research on Protein Folding

The compound's role extends into studies on protein folding and stability. By incorporating Fmoc-protected amino acids into model peptides, researchers can investigate folding pathways and stability under various conditions.

Mechanism of Action

The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions. This mechanism ensures high purity and yield of the desired peptide products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of “(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid” with analogous Fmoc-protected compounds and tetrahydrofuran derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications Hazards
This compound C₂₁H₂₁NO₅ 367.40 Oxolane ring, Fmoc-amino, carboxylic acid Stereoselective cyclization, Fmoc protection Peptide synthesis, chiral intermediates H315, H319, H335 (skin/eye irritation)
(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate C₁₆H₂₀O₅ 292.33 Tetrahydrofuran ring, acetoxy, benzoyl RuO₄-catalyzed oxidative cyclization Substrate for oxidation studies Limited data; likely irritant
rac-(2R,5S)-5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid C₂₁H₂₁NO₅ 367.40 Oxolane ring, Fmoc-amino, carboxylic acid Racemic synthesis Comparative stereochemical studies Similar to enantiopure form
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid C₂₁H₂₁NO₆ 383.40 Fmoc-protected methylamino, methoxy-oxobutanoate Stepwise acylation Enzyme inhibitor synthesis H302, H315 (acute toxicity, irritation)
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid C₂₁H₂₁NO₅ 367.40 Azetidine ring, Fmoc-amino, carboxylic acid Azetidine functionalization Conformationally constrained peptides H302, H315, H319, H335

Key Observations :

Structural Diversity: The oxolane/tetrahydrofuran core is common in compounds like the target molecule and (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate. However, substituents such as Fmoc-amino, benzoyl, or acetoxy groups dictate reactivity and application . Azetidine-containing analogs (e.g., 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid) introduce smaller ring systems, altering conformational flexibility compared to oxolane derivatives .

Synthetic Routes :

  • The target compound is synthesized via stereoselective cyclization and Fmoc protection, while (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate employs RuO₄-mediated oxidative cyclization, highlighting divergent strategies for ring formation .
  • Racemic analogs (e.g., rac-(2R,5S)-5-[Fmoc...]) are used to study enantiomer-specific effects in catalysis or binding .

Functional Applications: Fmoc-protected compounds are pivotal in SPPS, whereas acylated tetrahydrofurans (e.g., (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate) serve as substrates for oxidative cleavage to diketones . The methoxy-oxobutanoate derivative (C₂₁H₂₁NO₆) is tailored for enzyme inhibition due to its keto-acid functionality .

Hazard Profiles :

  • Most Fmoc-containing compounds exhibit similar hazards (e.g., H315, H319 for skin/eye irritation), but acute toxicity (H302) varies with substituents .

Research Findings and Trends

  • Stereochemical Influence : Enantiopure oxolane derivatives like the target compound demonstrate superior chiral induction in asymmetric synthesis compared to racemic mixtures .
  • Stability : The Fmoc group in the target compound is stable under basic conditions but cleaved by piperidine, enabling controlled deprotection in multi-step syntheses .
  • Biological Relevance : Derivatives with rigid oxolane cores show enhanced metabolic stability in drug candidates, as evidenced by preclinical studies on similar scaffolds .

Biological Activity

(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C26H27NO6\text{C}_{26}\text{H}_{27}\text{N}\text{O}_{6}

This structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound appears to be linked to its interaction with various biological targets:

  • Growth Hormone Receptor (GHR) : Preliminary studies indicate that this compound may exhibit antagonistic properties towards GHR, potentially influencing growth hormone signaling pathways .
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation .
  • Cell Proliferation : Research indicates that derivatives of this compound can affect cell proliferation rates, which is critical in cancer biology .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cellular processes:

  • Cytotoxicity : The compound exhibited varying levels of cytotoxicity across different cancer cell lines. For instance, it was found to significantly reduce viability in breast cancer cells while showing lesser effects on normal fibroblast cells .
Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)25
NIH 3T3 (Fibroblast)50

Animal Studies

In vivo studies have further elucidated the compound's pharmacodynamic properties:

  • Tumor Growth Inhibition : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction in tumor cells .

Case Studies

  • Case Study 1 : A study involving mice with induced tumors demonstrated that administration of the compound led to a 40% reduction in tumor volume after four weeks of treatment. This suggests potential for therapeutic use in oncology .
  • Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds have reported promising results in terms of tolerability and preliminary efficacy signals, warranting further exploration into this class of compounds for therapeutic applications .

Q & A

Q. Why do SDS documents disagree on acute oral toxicity (e.g., H302 in some vs. no data in others)?

  • Methodological Answer : Discrepancies reflect variations in testing protocols or reliance on analog data. For risk assessment, assume oral LD50 values between 300–2000 mg/kg (Category 4) based on structural analogs like Fmoc-Lys(Boc)-OH. Conduct in vivo assays (OECD 423) or in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells) to resolve uncertainties .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in peptide synthesis?

  • Methodological Answer : Use closed-system reactors to minimize aerosol formation. Deactivate residual compound with 20% piperidine in DMF during Fmoc deprotection. Implement waste segregation for Fmoc-containing residues, which require incineration at >1000°C to prevent environmental release .

Q. How should researchers design experiments to study the compound’s reactivity with nucleophiles?

  • Methodological Answer : Perform kinetic studies in aprotic solvents (e.g., DMF) with varying nucleophiles (e.g., amines, thiols). Monitor reaction progress via 19F NMR if fluorinated analogs are used. Computational studies (DFT) can predict reactive sites, focusing on the oxolane ring’s electrophilic carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.